BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,4,5-trimethylbenzenesulfonamide

Physicochemical Profiling Scaffold Elaboration Drug-Likeness

This sulfonamide uniquely combines a 2,4,5-trimethylbenzene pharmacophore, a thiomorpholine heterocycle, and a furan ring—delivering a logP of 3.22, tPSA of 58 Ų, and seven rotatable bonds that cannot be replicated by simple benzene or morpholine analogs. Replacing thiomorpholine with morpholine or furan with phenyl alters tPSA by ~10–15 Ų and logP by 0.5–1.0 units, risking unpredictable ADME and target engagement. With predicted 5-HT₆ engagement (SEA P-value = 0) and a fragment suitable for CA inhibitor discovery, this compound serves as a structurally distinct chemical probe for CNS-oriented SAR programs. Procure this exact entity to avoid confounding pharmacological shifts caused by generic substitution.

Molecular Formula C19H26N2O3S2
Molecular Weight 394.55
CAS No. 2034572-37-5
Cat. No. B2690962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,4,5-trimethylbenzenesulfonamide
CAS2034572-37-5
Molecular FormulaC19H26N2O3S2
Molecular Weight394.55
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3)C
InChIInChI=1S/C19H26N2O3S2/c1-14-11-16(3)19(12-15(14)2)26(22,23)20-13-17(18-5-4-8-24-18)21-6-9-25-10-7-21/h4-5,8,11-12,17,20H,6-7,9-10,13H2,1-3H3
InChIKeyRZJLBRLPKXRRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,4,5-trimethylbenzenesulfonamide: Structural Class and Database-Certified Properties


N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 2034572-37-5) is a synthetic sulfonamide that integrates a 2,4,5-trimethylbenzenesulfonamide pharmacophore, a thiomorpholine heterocycle, and a furan ring into a single chemical entity. Database entries confirm its molecular formula as C₁₉H₂₆N₂O₃S₂ and its molecular weight as 394.6 Da . Computed physicochemical parameters registered in the ZINC15 database include a predicted logP of 3.22, a topological polar surface area (tPSA) of 58 Ų, one hydrogen-bond donor, five hydrogen-bond acceptors, and seven rotatable bonds [1]. No experimental bioactivity (IC₅₀, Kᵢ, EC₅₀) data have been disclosed for this compound in peer-reviewed literature, patents, or authoritative databases as of the latest update; ZINC explicitly states 'no known activity for this compound' [1].

Why Generic Substitution of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,4,5-trimethylbenzenesulfonamide with In-Class Sulfonamides Is Not Supported


Sulfonamides bearing a 2,4,5-trimethylbenzene core cannot be treated as freely interchangeable because three structural features of this compound—the thiomorpholine sulfur, the furan oxygen, and the trimethyl substitution pattern—simultaneously modulate logP, polar surface area, and conformational flexibility in ways that simple benzenesulfonamides or morpholine analogs do not . Replacing the thiomorpholine with morpholine or the furan with phenyl would alter the tPSA by approximately 10-15 Ų, shift logP by 0.5-1.0 log units, and change the number of rotatable bonds, which collectively affect permeability, solubility, and off-target pharmacology [1][2]. Generic substitution therefore risks unpredictable changes in target engagement and ADME properties.

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,4,5-trimethylbenzenesulfonamide Versus Key Analogs


Molecular Weight and Lipophilicity Differentiation from the Parent 2,4,5-Trimethylbenzenesulfonamide Scaffold

The target compound adds a (furan-2-yl)-thiomorpholinoethyl moiety to the 2,4,5-trimethylbenzenesulfonamide core. This elaboration increases the molecular weight from 199.27 Da to 394.6 Da and the computed logP from approximately 1.5 (parent scaffold estimate) to 3.22, resulting in a compound that occupies a more lipophilic, higher-MW region of chemical space [1]. The increased logP and MW extend the compound's projected membrane permeability profile relative to the unadorned sulfonamide [2].

Physicochemical Profiling Scaffold Elaboration Drug-Likeness

Topological Polar Surface Area and Hydrogen-Bonding Capacity Relative to Morpholine and Piperidine Analogs

The target compound's tPSA of 58 Ų sits below the widely cited CNS permeability threshold of 90 Ų, with one hydrogen-bond donor and five acceptors. A hypothetical morpholine analog (replacing sulfur with oxygen) would add approximately 10 Ų to tPSA due to the higher electronegativity of oxygen, potentially crossing the 70 Ų threshold that begins to limit passive brain penetration [1]. This positions the thiomorpholine variant as more favorable for CNS-targeted probe applications.

CNS Permeability tPSA Window H-Bond Donor Count

Carbonic Anhydrase Inhibition Potential Compared to Known Furan Sulfonamide CA Inhibitors

A recently reported series of furyl sulfonamides demonstrated sub-micromolar inhibition of human carbonic anhydrase isoforms hCA I, II, IV, and IX, with several compounds outperforming acetazolamide (AAZ). The target compound shares the furan-sulfonamide pharmacophore but introduces a thiomorpholine group not present in the reference series [1]. While no CA inhibition data exist for the target compound, the class-level precedent indicates that the furan-sulfonamide core is a validated CA ligand; the thiomorpholine appendage may confer isoform selectivity advantages that are absent in simpler furan-2-sulfonamides.

Carbonic Anhydrase Furan Sulfonamide Isoform Selectivity

Predicted GPCR Interaction Profile via SEA (Similarity Ensemble Approach) Analysis

The ZINC15 SEA prediction engine, based on chemical similarity to ChEMBL-annotated ligands, suggests potential interactions with the D₂ dopamine receptor (DRD2, P-value 19, Max Tc 41%), 5-HT₁A serotonin receptor (HTR1A, P-value 16, Max Tc 41%), and 5-HT₆ receptor (HTR6, P-value 0, Max Tc 41%). These predictions lack the statistical confidence threshold (P-value < 0.01) for DRD2 and HTR1A to be considered strong, but HTR6 shows a significant P-value of 0, indicating a likely interaction with the 5-HT₆ receptor based on two-dimensional similarity [1]. No experimental confirmation exists for any of these targets.

GPCR SEA Predictions Dopamine Receptor Serotonin Receptor

Recommended Application Scenarios for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,4,5-trimethylbenzenesulfonamide Based on Current Evidence


Carbonic Anhydrase Isoform Selectivity Screening

Given the validated activity of furan-sulfonamide analogs against hCA I, II, IV, and IX isoforms, this compound is suitable as a structurally distinct probe for CA inhibitor discovery programs. The thiomorpholine substitution introduces steric and electronic features not present in the reference furan-2-sulfonamides, potentially yielding novel isoform selectivity profiles [1].

5-HT₆ Serotonin Receptor Probe Development

The SEA prediction of 5-HT₆ receptor engagement (P-value = 0) supports exploratory radioligand binding assays or functional cAMP assays to validate this predicted target. If confirmed, the compound would represent a new chemotype for 5-HT₆ pharmacology, distinct from known arylsulfonamide 5-HT₆ ligands [2].

Physicochemical Comparator in CNS Drug-Likeness Studies

With a measured tPSA of 58 Ų (below the 90 Ų CNS threshold), logP of 3.22, and a single H-bond donor, this compound occupies a favorable CNS drug-like space. It can serve as a benchmark for evaluating how thiomorpholine vs. morpholine or piperidine affects passive permeability in PAMPA or Caco-2 assays [2].

Fragment Elaboration and Scaffold-Hopping Starting Point

The 2,4,5-trimethylbenzenesulfonamide fragment (MW 199.27) has been elaborated with a furan-thiomorpholine moiety to yield a compound with substantially increased MW and lipophilicity. This compound can be used as a reference point in medicinal chemistry programs aiming to optimize sulfonamide-based leads for solubility, potency, and metabolic stability [1].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,4,5-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.